Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Diphenylacetylene can be described as the chemical compound C6H5CC6H5. The molecule comprises two phenyl groups attached to the C2 unit. Diphenylacetylene is a uniplanar molecule. Its central CC length can be measured at 119.8 picometers.
Diphenylacetylene is a reagent that produces polysubstituted pyrroles through an oxidative nitrene transfer. It also is used in the oxygen-coupling of salicylaldehyde and alkynes.
Applications of Diphenylacetylene
Diphenylacetylene is a non-colorless solid used as an organic chemical building block synthesizing and organometallic chemical ligand.
Diphenylacetylene is frequently utilized as a building block in organometallic and organic chemical chemistry. It acts as a dienophile and undergoes a Diels-Alder reaction with tetraphenylcyclopentadienone to prepare hexaphenylbenzene.
It functions as an intermediate in the production of 3-alkoxycyclopropene through the reaction with benzal chloride in the presence of potassium t-butoxide.
Occurrence of Diphenylacetylene
Diphenylacetylene is usually prepared in two methods. In one preparation for this compound, benzil is condensed with hydrazine to give the bis(hydrazone), which is oxidized with mercury(II) oxide. Alternatively, stilbene is brominated, and the resulting dibromodiphenylethane is subjected to dehydrohalogenation. Yet another method starts involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling.
Chemical properties of Diphenylacetylene
Diphenylacetylene reaction of Diphenylacetylene with tetraphenylcyclopentadienone results in the formation of hexaphenylbenzene in a Diels-Alder reaction. The reaction of Ph2C2 with benzal chloride in the presence of potassium t-butoxide affords the 3-alkoxycyclopropene, which converts to the cyclopropenium ion.
ε-Caprolactone is a reagent for the preparation of titanium alkoxides based on benzotriazole phenoxide ligands as efficient catalysts for ring opening polymerization of cyclic esters. ε-caprolactone is a cyclic ester. Ring opening polymerization of ε-caprolactone initiated by, tributylin n butoxide, ethyl magnesium bromide, or samarium acetate or heteropolyacid, leads to the formation of poly caprolactone (PCL). Epsilon-Caprolactone, also known as 6-hexanolide or 1-oxa-2-oxocycloheptane, belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. Epsilon-Caprolactone exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Epsilon-Caprolactone can be converted into 2-methylhexano-6-lactone. Hexano-6-lactone is a epsilon-lactone that is oxepane substituted by an oxo group at position 2.
The ion-molecule reaction of the aromatic distonic N-methyl-pyridinium-4-yl radical cation with 2-butyne has been investigated using ion trap mass spectrometry. Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.